3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
Overview
Description
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one , also known by its chemical formula C₁₈H₁₄O₂ , is a compound belonging to the class of arylalkynones . It exhibits interesting properties due to its aromatic and alkyne functional groups. The compound’s systematic name reflects its structural features: a phenyl ring, a methoxy group, and an alkyne moiety.
Synthesis Analysis
The synthesis of this compound involves several methods, including alkynylation reactions . One common approach is the Sonogashira coupling , where an aryl halide (such as bromobenzene) reacts with a terminal alkyne (such as phenylacetylene) in the presence of a palladium catalyst. The methoxy group can be introduced using standard methylation procedures.
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one consists of:
- A phenyl ring (C₆H₅) attached to the central carbon.
- An alkyne group (C≡C) extending from the central carbon.
- A methoxy group (OCH₃) attached to the phenyl ring.
Chemical Reactions Analysis
- Hydrogenation : Reduction of the alkyne group to an alkene using hydrogen and a suitable catalyst.
- Arylation : Introduction of additional aryl groups via cross-coupling reactions.
- Oxidation : Conversion of the methoxy group to a hydroxyl group (OH) using oxidizing agents.
Physical And Chemical Properties Analysis
- Melting Point : Typically around 100-110°C .
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.
- Color : Often appears as a yellow crystalline solid .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : A related chalcone derivative was synthesized and characterized using spectral data and single-crystal X-ray techniques. This study provides insights into the non-covalent interactions responsible for molecular alignment in solid-state forms of similar compounds (Anam et al., 2017).
Crystal Structures and Interaction Analysis : Research on chalcone derivatives, including those with methoxy substituents, has explored their crystal structures. This includes analyzing the interactions such as hydrogen bonding and π interactions, contributing to the molecular packing and stability of these compounds (Gomes et al., 2020).
Chemical and Physical Properties
Refractive Indices Studies : A study focused on measuring the refractive indices of a similar compound in various solvent mixtures. This research helps understand the optical properties and interactions of such compounds in different environments (Chavan & Gop, 2016).
Density Functional Theory Analysis : Investigations using density functional theory have been conducted to understand the chemical reactivity and antibacterial potential of related compounds. This includes exploring molecular structures, vibrational frequencies, and interactions with bacterial proteins (Deghady et al., 2021).
Applications in Material Science
Coordination Polymer Synthesis : Studies have synthesized novel coordination polymers using derivatives of chalcones, including those with methoxyphenyl groups. This research is crucial in developing new materials with potential applications in various fields (Wang et al., 2015).
Nonlinear Optical Properties : Chalcone-based molecules, including those with methoxyphenyl groups, have been studied for their nonlinear optical properties. Such research is vital for developing new optical materials and understanding their interaction with light (Abegão et al., 2019).
Molecular Docking and Drug Development
- Molecular Docking Studies : The chemical and antibacterial activities of similar compounds have been explored through moleculardocking investigations. These studies help in understanding how these compounds interact with biological targets, potentially leading to new therapeutic agents (Deghady et al., 2021).
- Antiproliferative Evaluation : Research on chalcone derivatives has also focused on evaluating their antiproliferative activities against cancer cells. This includes identifying compounds that can potentially lead to new treatments for non-small cell lung cancers and breast cancers (Tseng et al., 2013).
Safety And Hazards
- Toxicity : While specific toxicity data for this compound are limited, handle it with caution.
- Irritant : May cause skin and eye irritation.
- Flammability : Non-flammable under normal conditions.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Synthetic Variants : Develop analogs with improved solubility or stability.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEOTDIJUTZNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344136 | |
Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one | |
CAS RN |
20442-66-4 | |
Record name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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